3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, a cyano group, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The reaction involves the coupling of a brominated thiophene derivative with a cyano-substituted prop-2-enoic acid precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The cyano and prop-2-enoic acid groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions
Wirkmechanismus
The mechanism of action of 3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyano group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromothiophen-2-yl)acrylic acid: Similar structure but lacks the cyano group.
4-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the prop-2-enoic acid moiety.
3-Cyano-4-bromothiophene: Similar structure but lacks the prop-2-enoic acid moiety.
Uniqueness
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid is unique due to the presence of both the cyano and prop-2-enoic acid groups, which provide additional sites for chemical modification and enhance its reactivity and versatility in organic synthesis.
Eigenschaften
CAS-Nummer |
917772-57-7 |
---|---|
Molekularformel |
C8H4BrNO2S |
Molekulargewicht |
258.09 g/mol |
IUPAC-Name |
3-(4-bromothiophen-2-yl)-3-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)5(3-10)1-8(11)12/h1-2,4H,(H,11,12) |
InChI-Schlüssel |
VIVOQKQOZJZVKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)C(=CC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.